1-tert-Butylpyrrole
CAS No.: 5398-58-3
Cat. No.: VC1967566
Molecular Formula: C8H13N
Molecular Weight: 123.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5398-58-3 |
---|---|
Molecular Formula | C8H13N |
Molecular Weight | 123.2 g/mol |
IUPAC Name | 1-tert-butylpyrrole |
Standard InChI | InChI=1S/C8H13N/c1-8(2,3)9-6-4-5-7-9/h4-7H,1-3H3 |
Standard InChI Key | GJIRIQBRSTYPSF-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C=CC=C1 |
Canonical SMILES | CC(C)(C)N1C=CC=C1 |
Introduction
Chemical Identity and Physical Properties
1-tert-Butylpyrrole (C₈H₁₃N) is a nitrogen-containing heterocyclic compound derived from pyrrole. The presence of the bulky tert-butyl group at the nitrogen position significantly modifies the electronic and steric properties of the parent pyrrole ring.
Basic Identification Data
Physical Characteristics
The physical properties of 1-tert-Butylpyrrole distinguish it from other pyrrole derivatives. While specific data for this compound is limited in the search results, the properties are influenced by the tert-butyl substituent, which alters the polarity, steric hindrance, and reactivity of the molecule compared to unsubstituted pyrrole.
Synthetic Routes
Several synthetic methodologies have been developed for the preparation of 1-tert-Butylpyrrole, each with specific advantages depending on reaction conditions and desired purity.
Direct Alkylation
The most common approach involves direct alkylation of pyrrole with tert-butyl halides under basic conditions. This method typically employs bases such as sodium hydride or potassium tert-butoxide:
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Reaction of pyrrole with tert-butyl chloride or other tert-butyl halides
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Use of a strong base to deprotonate the pyrrole nitrogen
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Alkylation occurs under anhydrous conditions and often at elevated temperatures to facilitate product formation
Alternative Synthesis Methods
Alternative routes to 1-tert-Butylpyrrole involve specialized reagents or conditions:
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Use of tert-butylating agents beyond simple halides
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Cyclization reactions that incorporate the tert-butyl group during ring formation
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Transformation of other N-substituted pyrroles through substitution reactions
Chemical Reactivity and Reaction Mechanisms
1-tert-Butylpyrrole exhibits distinct reactivity patterns influenced by both the electron-rich pyrrole ring and the steric bulk of the tert-butyl group.
Photooxygenation Reactions
Research has demonstrated that 1-tert-Butylpyrrole undergoes dye-sensitized photooxygenation, forming characteristic intermediates and products:
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Formation of endo peroxide intermediates during photooxygenation has been observed by NMR at low temperatures
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The rate of photooxygenation is approximately ten times faster in methanol than in acetone
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The endo peroxides exhibit greater stability in acetone than in methanol
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These peroxides may rearrange to dioxetanes or peroxiranes given sufficient time
Electrophilic Substitution
Despite N-substitution, the pyrrole ring in 1-tert-Butylpyrrole remains susceptible to electrophilic substitution reactions, though with altered regioselectivity compared to pyrrole itself.
Structural Comparisons with Related Pyrrole Derivatives
Understanding 1-tert-Butylpyrrole in context requires comparison with structurally related compounds.
Comparison with Other N-Substituted Pyrroles
The tert-butyl group significantly influences reactivity due to its branched structure and steric bulk, differentiating 1-tert-Butylpyrrole from other N-substituted analogs.
Applications in Organic Synthesis
1-tert-Butylpyrrole serves as a valuable building block in synthetic organic chemistry, participating in various transformations.
As a Synthetic Intermediate
The compound functions as a precursor in the synthesis of more complex heterocyclic systems:
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Preparation of functionalized pyrroles
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Synthesis of fused heterocyclic systems
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Construction of pyrrole-containing natural products and pharmaceuticals
Role in Medicinal Chemistry
Derivatives of 1-tert-Butylpyrrole have been investigated for various biological activities:
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As scaffolds in drug design
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Development of compounds with potential antimicrobial and anticancer properties
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Precursors to bioactive molecules with specific pharmacological targets
Research Highlights and Current Developments
Recent research has expanded the understanding of 1-tert-Butylpyrrole's behavior and applications.
Photochemical Studies
Detailed investigations into the photochemistry of 1-tert-Butylpyrrole have revealed:
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Formation of distinct photoproducts compared to methyl and ethyl-substituted pyrroles
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Identification of key intermediates in the photooxygenation process
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Solvent effects on reaction rates and product distributions
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Potential for controlled functionalization through photochemical methods
Synthetic Methodology Development
Researchers continue to develop improved methods for:
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Regioselective functionalization of the pyrrole ring
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Cross-coupling reactions involving 1-tert-Butylpyrrole
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Integration into complex molecule synthesis
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Green chemistry approaches to pyrrole derivatization
Related Functionalized Derivatives
The chemistry of 1-tert-Butylpyrrole extends to various functionalized derivatives that expand its synthetic utility.
1-tert-Butylpyrrole-2-carbaldehyde
This aldehyde derivative (CAS 23373-78-6) represents an important functionalized variant:
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Contains a formyl group at the 2-position of the pyrrole ring
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Serves as a versatile intermediate for further transformations
2-tert-Butylpyrrole Derivatives
Isomeric compounds where the tert-butyl group is attached to the carbon framework rather than the nitrogen atom show distinct chemical behaviors:
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Different electronic properties compared to the N-substituted variant
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Altered reactivity patterns in electrophilic substitution reactions
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Formation of unique bipyrrole derivatives through coupling reactions
Analytical Methods for Characterization
Accurate characterization of 1-tert-Butylpyrrole relies on several complementary analytical techniques.
Spectroscopic Identification
Modern spectroscopic methods allow definitive identification and structural analysis:
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NMR spectroscopy provides detailed information about proton environments
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Infrared spectroscopy identifies characteristic functional group absorptions
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Mass spectrometry confirms molecular weight and fragmentation patterns
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UV-Vis spectroscopy characterizes electronic transitions
Chromatographic Analysis
Chromatographic techniques enable separation and quantification:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume